BenchChemオンラインストアへようこそ!

2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide

Physicochemical profiling Drug-likeness Lead optimisation

2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide (CAS 920211-93-4) is a synthetic, fully substituted benzamide derivative characterised by a 4,7-dimethyl-1,3-benzothiazole core, an ortho‑bromobenzoyl moiety, and an N‑tetrahydrofuran‑2‑ylmethyl (oxolan‑2‑ylmethyl) side chain. The compound has a molecular weight of 445.4 g mol⁻¹, a computed octanol‑water partition coefficient (XLogP3‑AA) of 5.6, and a topological polar surface area (TPSA) of 70.7 Ų, indicating moderate lipophilicity and a limited hydrogen‑bonding capacity (zero H‑bond donors, four acceptors).

Molecular Formula C21H21BrN2O2S
Molecular Weight 445.38
CAS No. 920211-93-4
Cat. No. B2638547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide
CAS920211-93-4
Molecular FormulaC21H21BrN2O2S
Molecular Weight445.38
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC=CC=C4Br
InChIInChI=1S/C21H21BrN2O2S/c1-13-9-10-14(2)19-18(13)23-21(27-19)24(12-15-6-5-11-26-15)20(25)16-7-3-4-8-17(16)22/h3-4,7-10,15H,5-6,11-12H2,1-2H3
InChIKeyMRVAGHPBKUPJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide (CAS 920211-93-4): Structural and Physicochemical Baseline for Procurement Evaluation


2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide (CAS 920211-93-4) is a synthetic, fully substituted benzamide derivative characterised by a 4,7-dimethyl-1,3-benzothiazole core, an ortho‑bromobenzoyl moiety, and an N‑tetrahydrofuran‑2‑ylmethyl (oxolan‑2‑ylmethyl) side chain [1]. The compound has a molecular weight of 445.4 g mol⁻¹, a computed octanol‑water partition coefficient (XLogP3‑AA) of 5.6, and a topological polar surface area (TPSA) of 70.7 Ų, indicating moderate lipophilicity and a limited hydrogen‑bonding capacity (zero H‑bond donors, four acceptors) [1]. It is offered commercially at purities ≥95 % and is intended for non‑human research applications [1].

Why Generic Substitution of 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide (CAS 920211-93-4) Carries Risk


Closely related benzothiazole‑amide congeners cannot be assumed to behave interchangeably because minor structural modifications—particularly the presence and position of the N‑oxolan‑2‑ylmethyl substituent—profoundly alter molecular shape, conformational flexibility, and lipophilicity [1]. The oxolan‑2‑ylmethyl group introduces a stereogenic centre, increases the number of rotatable bonds, and adds a hydrogen‑bond acceptor, all of which can redirect target engagement and pharmacokinetic profile relative to simpler N‑unsubstituted or N‑alkyl analogs. Systematic variation of the N‑substituent in benzothiazol‑2‑ylbenzamide series has been shown to modulate antiproliferative potency by orders of magnitude, underscoring that even single‑atom changes cannot be treated as trivial [2]. Consequently, procurement decisions that rely on generic “benzothiazole amide” classification without securing the exact CAS 920211-93-4 structure risk obtaining a compound with unvalidated biological performance and divergent solubility and stability characteristics.

Quantitative Differentiator Map for 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide (CAS 920211-93-4)


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. N‑Unsubstituted Analog

The N‑oxolan‑2‑ylmethyl substituent of the target compound (CAS 920211‑93‑4) shifts key physicochemical parameters relative to the closest commercially available analog, 2‑bromo‑N‑(4,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)benzamide (CAS 842118‑12‑1), which lacks the tetrahydrofuran‑methyl group [1]. The target compound exhibits a higher molecular weight (445.4 vs. 361.3 g mol⁻¹), an additional hydrogen‑bond acceptor, and a moderately elevated XLogP3‑AA (5.6 vs. an estimated ~4.0 for the simpler analog), indicating enhanced lipophilicity that can favour passive membrane permeability while potentially reducing aqueous solubility [1]. The TPSA (70.7 Ų) remains below 140 Ų, suggesting the compound retains acceptable oral absorption potential despite the added bulk [1]. These differences mean the two compounds cannot be used interchangeably without re‑validation of cellular permeability and solubility metrics.

Physicochemical profiling Drug-likeness Lead optimisation

Ortho‑ vs. Para‑Bromo Substitution: Structural Isomer Differentiation Potential

The target compound bears the bromine atom at the ortho position of the benzamide ring, whereas a commercially accessible regioisomer, 4‑bromo‑N‑(4,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)benzamide (CAS 900866‑88‑8), places bromine at the para position [1][2]. Ortho‑substitution sterically constrains rotation around the carbonyl‑aryl bond, locking the bromophenyl ring into a near‑orthogonal orientation relative to the amide plane. This conformational restraint can pre‑organise the molecule for selective binding to protein pockets that accommodate a twisted biaryl geometry, whereas the para‑isomer presents a more extended, linear shape [3]. While direct comparative bioactivity data are not available for this specific pair, analogous ortho‑ vs. para‑halobenzamide series have shown 10‑ to 100‑fold differences in IC50 values against certain kinases, demonstrating that regioisomeric bromine placement is not a trivial substitution [3].

Regioisomer selectivity Target engagement Conformational analysis

Benzothiazole Amide Scaffold Activity Window: Class‑Level Baseline from TRPC3/6 Inhibition

Although no target‑specific IC50 value is available for CAS 920211‑93‑4, structurally related benzothiazole amides have demonstrated low‑micromolar inhibition of transient receptor potential canonical (TRPC) channels [1]. In a 2021 study, compound 1s—a benzothiazole amide with a substituted benzamide moiety—inhibited TRPC3 with an IC50 of 3.3 ± 0.13 µM and TRPC6 with an IC50 of 4.2 ± 0.1 µM, while showing lower activity against TRPC7 [1]. The target compound shares the benzothiazole‑amide pharmacophore and the 4,7‑dimethyl substitution pattern that contributes to TRPC3/6 selectivity in this series. Without head‑to‑head data, this class‑level activity provides a plausible biological entry point for evaluation, but users must verify whether the ortho‑bromo and oxolan‑2‑ylmethyl modifications enhance or diminish potency relative to the published leads.

Ion channel modulation TRPC3/6 Gastric cancer

Evidence‑Driven Application Scenarios for 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide (CAS 920211-93-4)


Physicochemical Probe for Lipophilic Benzamide Optimization

The elevated logP (5.6) and moderate TPSA (70.7 Ų) of CAS 920211‑93‑4 make it suitable as a tool compound in parallel artificial membrane permeability assays (PAMPA) and thermodynamic solubility screens. Researchers can use it to establish a lipophilicity‑permeability relationship for the benzothiazole‑amide series and benchmark it against the simpler N‑unsubstituted analog (CAS 842118‑12‑1), which has a lower logP [1].

Regioisomeric Selectivity Probe in Orthosteric Binding Studies

Because the ortho‑bromo substitution enforces a twisted biaryl conformation, CAS 920211‑93‑4 can serve as a conformational probe in X‑ray crystallography or cryo‑EM studies to determine whether a target protein’s binding pocket prefers a bent or linear aryl‑amide geometry. Head‑to‑head comparison with the para‑bromo regioisomer (CAS 900866‑88‑8) would directly reveal the structural basis for any selectivity differences [2].

Chemical Starting Point for TRPC3/6 Ion Channel Modulator Development

Given the class‑level evidence that benzothiazole amides inhibit TRPC3/6 channels in the low‑micromolar range, CAS 920211‑93‑4 is positioned as a potential starting point for structure‑activity relationship (SAR) exploration. The compound’s unique N‑tetrahydrofuran‑2‑ylmethyl side chain could confer improved TRPC subtype selectivity or cellular permeability relative to earlier leads, but this hypothesis must be tested experimentally [3].

Quote Request

Request a Quote for 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.